molecular formula C10H4Cl3F2NO B13702152 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone

Cat. No.: B13702152
M. Wt: 298.5 g/mol
InChI Key: HAKYRTDCRHHMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H4Cl3F2NO. It is characterized by the presence of trichloro and difluoro substituents on an indole ring, making it a unique and potentially useful compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone typically involves the reaction of 4,6-difluoroindole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less halogenated derivatives .

Scientific Research Applications

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The trichloro and difluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of trichloro and difluoro substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H4Cl3F2NO

Molecular Weight

298.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4,6-difluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H4Cl3F2NO/c11-10(12,13)9(17)5-3-16-7-2-4(14)1-6(15)8(5)7/h1-3,16H

InChI Key

HAKYRTDCRHHMTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C(=O)C(Cl)(Cl)Cl)F)F

Origin of Product

United States

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